molecular formula C11H9F3O4 B2544572 Ethyl 2-(trifluoromethoxy)benzoylformate CAS No. 334778-37-9

Ethyl 2-(trifluoromethoxy)benzoylformate

Cat. No.: B2544572
CAS No.: 334778-37-9
M. Wt: 262.184
InChI Key: AQQNQHIWZWZZIR-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethoxy)benzoylformate is a chemical compound with the molecular formula C11H9F3O4 and a molecular weight of 262.184. This compound is known for its unique trifluoromethoxy group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the desulfurization-fluorination approach, which uses reagents like XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . This method allows for the efficient incorporation of the trifluoromethoxy group under mild conditions.

Industrial Production Methods

Industrial production of Ethyl 2-(trifluoromethoxy)benzoylformate may involve large-scale synthesis using similar desulfurization-fluorination techniques. The choice of reagents and reaction conditions can be optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethoxy)benzoylformate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(trifluoromethoxy)benzoylformate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.

    Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethoxy)benzoylformate involves its interaction with molecular targets through its trifluoromethoxy group. This group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Ethyl 2-(trifluoromethoxy)benzoylformate can be compared with other trifluoromethoxy-containing compounds, such as:

    Trifluoromethoxybenzene: A simpler compound with a similar trifluoromethoxy group but lacking the ester functionality.

    Trifluoromethoxyphenylacetic acid: Contains both the trifluoromethoxy group and a carboxylic acid functionality, offering different reactivity and applications.

    Trifluoromethoxybenzaldehyde: Features an aldehyde group, making it useful in different synthetic applications.

The uniqueness of this compound lies in its combination of the trifluoromethoxy group with the ester functionality, providing a versatile building block for various chemical transformations and applications .

Biological Activity

Ethyl 2-(trifluoromethoxy)benzoylformate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its reactivity and interactions with biological molecules. The trifluoromethoxy substituent enhances the compound's lipophilicity, potentially increasing its ability to penetrate biological membranes and interact with various enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific enzymes and metabolic pathways. The trifluoromethoxy group can modulate the compound's binding affinity to target proteins, leading to inhibition or activation of enzymatic processes. This mechanism is crucial for its potential applications in drug development, particularly in creating pharmaceuticals with improved bioavailability and metabolic stability.

Enzyme Interactions

Research indicates that this compound can influence enzyme activity through competitive inhibition or allosteric modulation. The compound has been studied for its effects on various enzymes involved in metabolic pathways, suggesting that it may play a role in regulating biochemical processes .

Case Studies

  • Inhibition of Specific Enzymes : In vitro studies have demonstrated that this compound can inhibit certain hydrolases, which are critical for metabolic regulation. This inhibition can lead to altered metabolic fluxes, making it a candidate for further investigation in therapeutic contexts.
  • Potential Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. This compound may share these properties, warranting further exploration into its efficacy against cancer cell lines.
  • Drug Development : The compound's unique properties make it a valuable building block in synthesizing new drug candidates. Its ability to enhance the bioavailability of active pharmaceutical ingredients is particularly noteworthy.

Synthesis and Applications

This compound can be synthesized using various methods that emphasize its utility in research and industrial applications. Its accessibility allows for extensive experimentation in pharmacology and biochemistry .

Interaction Studies

Studies focusing on the interaction of this compound with biological molecules have shown promising results. The trifluoromethyl group enhances binding interactions with enzymes or receptors, potentially leading to increased potency or selectivity in therapeutic applications.

Data Table: Summary of Biological Activities

Activity Type Description References
Enzyme InhibitionInhibits specific hydrolases involved in metabolism,
Anticancer PotentialPotential activity against cancer cell lines
Drug DevelopmentEnhances bioavailability of pharmaceuticals,
Interaction with EnzymesModulates enzyme activity through binding affinity,

Properties

IUPAC Name

ethyl 2-oxo-2-[2-(trifluoromethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O4/c1-2-17-10(16)9(15)7-5-3-4-6-8(7)18-11(12,13)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQNQHIWZWZZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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